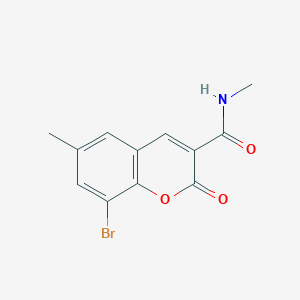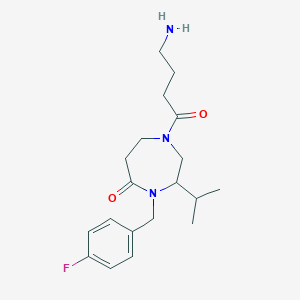
4-chloro-N-ethyl-N-(2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-ethyl-N-(2-methylphenyl)benzamide, also known as clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. It is a selective alpha-2 adrenergic agonist, which means it binds to specific receptors in the body to produce its effects. In
Mecanismo De Acción
Clonidine works by binding to alpha-2 adrenergic receptors in the brain and peripheral nervous system. This binding leads to a decrease in sympathetic nervous system activity, resulting in a decrease in heart rate and blood pressure. Clonidine also affects the release of certain neurotransmitters, such as norepinephrine and dopamine, which play a role in regulating attention, mood, and behavior.
Biochemical and Physiological Effects:
Clonidine has several biochemical and physiological effects. It decreases sympathetic nervous system activity, leading to a decrease in heart rate and blood pressure. It also affects the release of certain neurotransmitters, which can result in changes in attention, mood, and behavior. Clonidine has been found to have a sedative effect, which can be useful in treating anxiety disorders and ADHD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clonidine has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action. It is also readily available and relatively inexpensive. However, there are also limitations to using 4-chloro-N-ethyl-N-(2-methylphenyl)benzamide in lab experiments. It has a narrow therapeutic window, which means that the dose needs to be carefully controlled to avoid toxicity. In addition, this compound can have side effects, such as drowsiness and dry mouth, which can affect experimental outcomes.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-ethyl-N-(2-methylphenyl)benzamide. One area of interest is the use of this compound in the treatment of neuropathic pain. There is evidence to suggest that this compound may be effective in reducing pain in certain types of neuropathic pain. Another area of interest is the use of this compound in the treatment of hot flashes in menopausal women. Clonidine has been found to be effective in reducing hot flashes in some studies. Finally, there is interest in exploring the potential use of this compound in the treatment of Tourette's syndrome. Clonidine has been found to be effective in reducing tics in some studies, although more research is needed in this area.
Métodos De Síntesis
The synthesis of 4-chloro-N-ethyl-N-(2-methylphenyl)benzamide involves several steps, including the reaction of 2-methylbenzyl chloride with ethylamine to form N-ethyl-2-methylbenzylamine, which is then reacted with 4-chlorobenzoyl chloride to form this compound. The synthesis process is complex and requires careful handling of the reactants.
Aplicaciones Científicas De Investigación
Clonidine has been extensively studied for its therapeutic potential in various medical conditions. It has been found to be effective in reducing blood pressure, managing symptoms of ADHD, and treating anxiety disorders. Clonidine has also been used in the treatment of opioid withdrawal symptoms. In addition, 4-chloro-N-ethyl-N-(2-methylphenyl)benzamide has been studied for its potential use in the treatment of neuropathic pain, hot flashes, and Tourette's syndrome.
Propiedades
IUPAC Name |
4-chloro-N-ethyl-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-3-18(15-7-5-4-6-12(15)2)16(19)13-8-10-14(17)11-9-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFLCISYFQWEBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{1-[(2-aminophenyl)amino]propylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5321182.png)

![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-[(1-methylcyclopropyl)carbonyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5321204.png)

![4-morpholin-4-yl-7-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5321211.png)
![2-[(3-bromobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B5321224.png)
![N~2~-{[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N~1~-methylglycinamide](/img/structure/B5321230.png)
![N-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)methanesulfonamide](/img/structure/B5321234.png)
![N-(2-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5321246.png)
![N-(3-chloro-4-methylphenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5321261.png)


![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321277.png)